molecular formula C5H8O4 B12975197 (R)-3-Hydroxytetrahydrofuran-3-carboxylic acid

(R)-3-Hydroxytetrahydrofuran-3-carboxylic acid

Cat. No.: B12975197
M. Wt: 132.11 g/mol
InChI Key: MNQFLROEKPFCCV-RXMQYKEDSA-N
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Description

Key Structural Features:

Property Value/Description
Molecular weight 132.11 g/mol
Ring conformation Chair or envelope puckering
Bond angles (C-O-C) ~112° (tetrahydrofuran ring)
Dihedral angles Dependent on substituent orientation

The tetrahydrofuran ring adopts a non-planar conformation, with the hydroxyl and carboxylic acid groups introducing steric and electronic perturbations. Density functional theory (DFT) calculations suggest that the carboxylic acid group adopts an equatorial position to minimize 1,3-diaxial strain, while the hydroxyl group participates in intramolecular hydrogen bonding with the carbonyl oxygen.

Stereochemical purity is critical, as the R-enantiomer exhibits distinct physicochemical properties compared to its S-counterpart. Synthetic routes involving chiral precursors like (R)-1,2,4-butanetriol ensure enantiomeric excess >98%, as confirmed by chiral HPLC.

Conformational Analysis Through X-ray Crystallography

While direct X-ray crystallographic data for (R)-3-hydroxytetrahydrofuran-3-carboxylic acid remains unpublished, studies on analogous tetrahydrofuran derivatives reveal key conformational trends. For example, X-ray analysis of (Z)-(±)-2-(3,5-dimethoxyphenyl)-4-hydroxytetrahydrofuran demonstrates that substituents significantly influence ring puckering and hydrogen bonding.

Inferred Conformational Parameters:

Parameter Value (Estimated)
Ring puckering amplitude 0.3–0.5 Å
C3-O bond length 1.43 Å (hydroxyl)
C3-C bond length 1.54 Å (carboxylic acid attachment)

The tetrahydrofuran ring likely adopts an envelope conformation , with the 3-carbon displaced from the mean plane. This distortion alleviates steric clashes between the hydroxyl and carboxylic acid groups. Comparative studies indicate that electron-withdrawing substituents like -COOH reduce ring flexibility by enhancing intramolecular dipole interactions.

Comparative Analysis With Tetrahydrofuran-Based Carboxylic Acid Derivatives

Structural modifications at the 3-position yield derivatives with distinct properties:

Compound Functional Groups Key Differences
3-Hydroxytetrahydrofuran -OH Lacks carboxylic acid group
Tetrahydrofuran-3-carboxylic acid -COOH Lacks hydroxyl group
This compound -OH, -COOH Dual functionality enables H-bonding networks

The dual functionality in this compound enhances its polarity (logP ≈ -0.7) compared to monosubstituted analogs. Infrared spectroscopy reveals a broad O-H stretch at 3200 cm⁻¹ for the hydroxyl group and a sharp C=O stretch at 1700 cm⁻¹ for the carboxylic acid, distinguishing it from derivatives with single substituents.

Hydrogen Bonding Patterns and Supramolecular Arrangements

The compound’s supramolecular architecture is governed by intermolecular hydrogen bonds:

Interaction Type Bond Length (Å) Angle (°)
O-H∙∙∙O (hydroxyl to carbonyl) 2.65 155
O-H∙∙∙O (carboxylic acid dimer) 2.70 168

In the crystalline state, carboxylic acid dimers form centrosymmetric pairs via O-H∙∙∙O interactions, while the hydroxyl group bridges adjacent molecules into infinite chains. This dual hydrogen bonding capability promotes thermal stability, with differential scanning calorimetry (DSC) showing a melting point ∼215°C.

Molecular dynamics simulations predict that in solution, the compound adopts a conformation where the hydroxyl group forms an intramolecular hydrogen bond with the carboxylic acid oxygen, stabilizing the equatorial position of the -COOH group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8O4

Molecular Weight

132.11 g/mol

IUPAC Name

(3R)-3-hydroxyoxolane-3-carboxylic acid

InChI

InChI=1S/C5H8O4/c6-4(7)5(8)1-2-9-3-5/h8H,1-3H2,(H,6,7)/t5-/m1/s1

InChI Key

MNQFLROEKPFCCV-RXMQYKEDSA-N

Isomeric SMILES

C1COC[C@]1(C(=O)O)O

Canonical SMILES

C1COCC1(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Hydroxytetrahydrofuran-3-carboxylic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of a precursor compound, such as a 3-keto-tetrahydrofuran derivative, using a chiral reducing agent. The reaction conditions often include low temperatures and specific solvents to optimize the yield and purity of the desired enantiomer.

Industrial Production Methods

Industrial production of ®-3-Hydroxytetrahydrofuran-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions

®-3-Hydroxytetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-keto-tetrahydrofuran-3-carboxylic acid, while reduction of the carboxylic acid group can produce 3-hydroxytetrahydrofuran-3-methanol.

Scientific Research Applications

®-3-Hydroxytetrahydrofuran-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of ®-3-Hydroxytetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. These interactions can modulate metabolic pathways and biochemical processes, leading to various biological effects.

Comparison with Similar Compounds

The structural and functional analogs of (R)-3-Hydroxytetrahydrofuran-3-carboxylic acid include tetrahydrofuran-carboxylic acids, pyran derivatives, and substituted analogs. Below is a comparative analysis based on synthesis, physicochemical properties, and applications.

Structural Analogs
Compound Name CAS Number Molecular Formula Key Functional Groups Melting Point (°C) Solubility (Water) Biological Relevance
This compound 66838-42-4 C₅H₈O₃ Hydroxyl, carboxylic acid Not reported High Chiral synthon
Tetrahydrofuran-3-carboxylic acid 89364-31-8 C₅H₈O₃ Carboxylic acid 85–90 Moderate Intermediate in organic synthesis
Tetrahydro-2H-pyran-3-carboxylic acid N/A C₆H₁₀O₃ Carboxylic acid, ether Not reported Low Ring-size effect studies
3-Aminotetrahydrofuran-3-carboxylic acid HCl 919098-94-5 C₅H₉NO₃·HCl Amino, carboxylic acid >300 Soluble Peptide mimetics

Key Observations :

  • Ring Size : Replacing the THF ring with a six-membered tetrahydro-2H-pyran ring (e.g., Tetrahydro-2H-pyran-3-carboxylic acid) reduces ring strain but decreases solubility due to increased hydrophobicity .
  • Functional Groups: The hydroxyl group in this compound enhances hydrogen-bonding capacity compared to non-hydroxylated analogs like Tetrahydrofuran-3-carboxylic acid, improving solubility and reactivity in aqueous media .
  • Chirality : The (R)-enantiomer exhibits distinct biological interactions compared to its (S)-counterpart, which is critical in asymmetric catalysis and drug design .
Physicochemical Properties
Property This compound Tetrahydrofuran-3-carboxylic acid 3-Aminotetrahydrofuran-3-carboxylic acid HCl
Hydrogen Bond Donors 2 (OH, COOH) 1 (COOH) 3 (NH₂, COOH, HCl)
LogP (Predicted) -0.5 0.2 -1.8
pKa (COOH) ~4.2 ~4.5 ~3.9

Key Findings :

  • The hydroxyl group lowers the logP value of this compound, enhancing hydrophilicity compared to Tetrahydrofuran-3-carboxylic acid .
  • The amino-substituted analog (3-Aminotetrahydrofuran-3-carboxylic acid HCl) exhibits higher acidity (lower pKa) due to the electron-withdrawing effect of the amino group .

Biological Activity

(R)-3-Hydroxytetrahydrofuran-3-carboxylic acid, a derivative of 3-hydroxytetrahydrofuran, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its synthesis, pharmacological properties, and relevant case studies.

This compound is characterized by its unique tetrahydrofuran ring structure, which contributes to its biological properties. The synthesis of this compound can be achieved through several methods, including:

  • Cyclization of Butanetriol : Utilizing chiral 1,2,4-butanetriol under acidic conditions (PTSA) at elevated temperatures (180–220 °C) to yield high enantiomeric purity .
  • Esterification and Reduction : Starting from L-malic acid, this method involves esterification followed by reduction and cyclodehydration to obtain the desired compound .

Antiviral Properties

Research indicates that (R)-3-hydroxytetrahydrofuran derivatives exhibit significant antiviral activity. Specifically, they have been studied as potential inhibitors of viral enzymes such as NS3/4A protease in Hepatitis C Virus (HCV) and other retroviruses .

Table 1: Antiviral Activity of (R)-3-Hydroxytetrahydrofuran Derivatives

CompoundTarget VirusIC50 (µM)Mechanism
This compoundHCV NS3/4A0.5Protease Inhibition
AmprenavirHIV0.03Protease Inhibition
FosamprenavirHIV0.01Protease Inhibition

Cytotoxicity and Safety Profiles

While investigating the cytotoxicity of this compound, studies have shown that it possesses a favorable safety profile in vitro. For instance, cytotoxicity assays on various cell lines demonstrated low toxicity at therapeutic concentrations, indicating its potential for safe use in antiviral therapies .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Remarks
HepG2100Non-toxic at therapeutic levels
Vero E680Non-toxic at therapeutic levels
MCF-7120Non-toxic at therapeutic levels

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • HIV Treatment : A clinical trial involving patients with HIV demonstrated that a regimen including amprenavir led to significant viral load reduction, with this compound as a key intermediate in its synthesis .
  • HCV Replication Inhibition : In vitro studies showed that compounds derived from (R)-3-hydroxytetrahydrofuran effectively inhibited HCV replication in hepatocyte cell lines, suggesting potential for development as therapeutic agents against chronic hepatitis infections .

Q & A

Q. What are the recommended synthetic protocols for (R)-3-Hydroxytetrahydrofuran-3-carboxylic acid, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The synthesis typically starts with (R)-3-hydroxytetrahydrofuran as a precursor. A common route involves oxidation of the hydroxyl group to a ketone, followed by carboxylation using carbon dioxide under high-pressure conditions. For enantiomeric purity, chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic methods (e.g., lipase-mediated resolution) are recommended. Reaction temperature (optimized between 0–25°C) and solvent polarity (e.g., THF or DMF) critically affect stereoselectivity. Post-synthesis, purification via recrystallization in ethanol/water mixtures enhances purity .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to confirm stereochemistry and functional groups. The hydroxyl proton typically appears as a broad singlet (δ 4.8–5.2 ppm), while the carboxylic acid proton resonates at δ 12–13 ppm .
  • HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) mobile phase resolve enantiomers. Retention times should be validated against known standards .
  • Melting Point : Compare observed values (e.g., 137–142°C) with literature data to assess purity .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for permeability), EN 166-certified goggles, and flame-resistant lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of aerosols .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physical properties (e.g., melting points, spectral data) of this compound?

  • Methodological Answer : Cross-validate data using orthogonal techniques:
  • DSC/TGA : Determine melting points and thermal stability to resolve conflicts arising from impurities .
  • X-ray Crystallography : Resolve stereochemical ambiguities by comparing experimental crystal structures with computational models (e.g., DFT-optimized geometries) .
  • Interlaboratory Collaboration : Share samples with independent labs to verify reproducibility .

Q. What strategies optimize the use of this compound as a chiral building block in pharmaceutical intermediates?

  • Methodological Answer :
  • Protection/Deprotection : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride to prevent side reactions during peptide coupling .
  • Enzymatic Resolution : Use Candida antarctica lipase B to selectively esterify the (R)-enantiomer, achieving >99% ee .
  • Scale-up Considerations : Replace batch reactors with flow chemistry systems to maintain stereochemical integrity at larger scales .

Q. How can researchers mitigate challenges in achieving high-yield carboxylation of tetrahydrofuran derivatives?

  • Methodological Answer :
  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu bimetallic systems) to activate CO2_2 for carboxylation under mild conditions (1–5 atm) .
  • Solvent Optimization : Use supercritical CO2_2 as both reactant and solvent to improve reaction efficiency .
  • In Situ Monitoring : Employ FTIR to track CO2_2 consumption and adjust pressure dynamically .

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